molecular formula C6H15N3O B13626181 [2-(Dimethylamino)ethyl](ethyl)nitrosoamine

[2-(Dimethylamino)ethyl](ethyl)nitrosoamine

Cat. No.: B13626181
M. Wt: 145.20 g/mol
InChI Key: CHNAHEBRBOTHTF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethylnitrosoamine is a chemical compound with a complex structure that includes both dimethylamino and ethyl groups attached to a nitrosoamine core

Preparation Methods

The synthesis of 2-(Dimethylamino)ethylnitrosoamine typically involves the reaction of dimethylamine with ethyl nitrite under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 0-5°C to ensure the stability of the nitrosoamine group. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.

Chemical Reactions Analysis

2-(Dimethylamino)ethylnitrosoamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the nitroso group is replaced by other nucleophiles like halides or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include nitro compounds, amines, and substituted derivatives.

Scientific Research Applications

2-(Dimethylamino)ethylnitrosoamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its ability to interact with DNA and proteins.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethylnitrosoamine involves its interaction with cellular components, particularly nucleic acids and proteins. The nitroso group can form covalent bonds with DNA, leading to mutations and potential anticancer effects. Additionally, the compound can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar compounds to 2-(Dimethylamino)ethylnitrosoamine include:

    N-Nitrosodimethylamine: Known for its carcinogenic properties, it shares the nitrosoamine core but lacks the ethyl group.

    N-Nitrosoethylmethylamine: Similar in structure but with different alkyl groups, it also exhibits biological activity.

    N-Nitrosodiethylamine: Another related compound with two ethyl groups, it is studied for its toxicological effects.

The uniqueness of 2-(Dimethylamino)ethylnitrosoamine lies in its specific combination of dimethylamino and ethyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-ethylnitrous amide

InChI

InChI=1S/C6H15N3O/c1-4-9(7-10)6-5-8(2)3/h4-6H2,1-3H3

InChI Key

CHNAHEBRBOTHTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)N=O

Origin of Product

United States

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